molecular formula C10H21NO2 B2494541 2-(3,3-Dimethoxycyclohexyl)ethanamine CAS No. 2243505-43-1

2-(3,3-Dimethoxycyclohexyl)ethanamine

Cat. No. B2494541
CAS RN: 2243505-43-1
M. Wt: 187.283
InChI Key: UNPCKZGHKMAGEK-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-(3,3-Dimethoxycyclohexyl)ethanamine, an intermediate for organic synthesis, can be synthesized through methods that feature easy operation, low cost, and short reaction times. The synthesis involves steps like bromination, Gabriel synthesis, and hydrazinolysis, resulting in yields up to 63.8%. This methodological approach provides a scalable and efficient route to obtaining the compound, highlighting its significance in the field of organic synthesis (Song Hong-rui, 2011).

Molecular Structure Analysis The molecular structure of compounds related to this compound can be elucidated using techniques like X-ray diffraction, demonstrating the intricate details of their spatial arrangement. These structures often feature complex ring systems and substituents that contribute to their chemical reactivity and properties. For example, the structural analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate showcases the importance of understanding molecular geometry in the context of organic synthesis and its implications on reactivity (C. Chan, J. C. Ma, T. Mak, 1977).

Chemical Reactions and Properties The chemical reactions and properties of this compound derivatives are crucial for their application in various fields. For instance, the synthesis and reactivity of compounds containing the dimethoxyphenethyl moiety highlight the versatility of these molecules in producing substances with significant antioxidant properties. This demonstrates the potential for developing new molecules with desired biological activities (Y. Ünver et al., 2011).

Physical Properties Analysis The study of the physical properties of related compounds, such as their crystalline structure and bonding arrangements, provides insights into their stability and reactivity. For example, the structural elucidation of spirocyclic bis(ethane-1,2-dithiolato[2−]-S,S′)tin(IV) and its adducts via X-ray diffraction offers valuable information on the effects of ligand binding on tin's coordination environment, contributing to our understanding of the physical characteristics of these complexes (G. Bandoli et al., 1992).

Chemical Properties Analysis Investigations into the chemical properties of this compound and its analogs reveal their potential in synthesizing novel compounds with diverse functionalities. The base-promoted transannulation of heterocyclic enamines exemplifies the methodology for creating fused pyridines and pyrroles, showcasing the compound's utility in constructing complex molecular architectures with precise regio- and stereoselectivity (Zheng Yang et al., 2015).

Scientific Research Applications

Neurochemical Pharmacology

2-(3,3-Dimethoxycyclohexyl)ethanamine has been linked with neurochemical pharmacology, particularly as a part of psychoactive substituted N-benzylphenethylamines. These compounds, including variants like 25D-NBOMe, 25E-NBOMe, 25H-NBOMe, 25I-NBOH, and 25N-NBOMe, demonstrate high potency and affinity as agonists at 5-HT2A and 5-HT2C receptors, associated with hallucinogenic activity. However, their psychostimulant activity is minimal. This research provides insights into the pharmacological interactions of these compounds with mammalian cells expressing various receptors and transporters (Eshleman et al., 2018).

Organic Synthesis

The compound has also been studied in the context of organic synthesis. A discussion addendum highlights the applications of related compounds like 2-(2,5-Dimethoxyphenyl)ethanamine in organic synthesis. These applications encompass a range of chemical reactions and methodologies, including catalytic asymmetric arylation and epoxidation, contributing to the synthesis of natural products and other complex molecules (Hussain & Walsh, 2014).

Metabolism and Enzyme Involvement

There is a significant focus on understanding the metabolism of related compounds like 25I-NBOMe and 25I-NBOH. The role of cytochrome P450 enzymes (CYP) in the metabolism of these compounds was explored, demonstrating the complexity of their biotransformation involving processes like hydroxylation and O-demethylation. The study identifies CYP3A4 and CYP2D6 as the major enzymes involved in these metabolic pathways (Nielsen et al., 2017).

Synthesis of Chromanones and Triazoles

Research has delved into the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, where ethanamines like this compound could be involved. These studies contribute to the understanding of chemical reactions forming complex molecules like chromanones and triazoles, which have potential applications in various fields, including pharmacology (Dean et al., 1983).

Analytical Characterization and Synthesis Routes

The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, where this compound could be structurally similar, helps in understanding their chemical properties and potential effects. Moreover, novel synthetic routes for related compounds emphasize the importance of such substances in medical and chemical research, outlining methods for their efficient and economic synthesis (Zuba & Sekuła, 2013).

Safety and Hazards

The safety data sheet for a similar compound, Triethylamine hydrochloride, suggests that it should be handled with care . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . It should be stored in a dry, cool, and well-ventilated place, and kept away from heat, sparks, and flame .

Mechanism of Action

properties

IUPAC Name

2-(3,3-dimethoxycyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-12-10(13-2)6-3-4-9(8-10)5-7-11/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPCKZGHKMAGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC(C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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